molecular formula C8H4BrF3N2O B11846196 4-Bromo-7-(trifluoromethoxy)-1H-indazole

4-Bromo-7-(trifluoromethoxy)-1H-indazole

Cat. No.: B11846196
M. Wt: 281.03 g/mol
InChI Key: JZGIUCIYNLPFFQ-UHFFFAOYSA-N
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Description

Overview of the Indazole Scaffold in Organic Synthesis

Importance as a Heterocyclic Building Block

The indazole core is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds. researchgate.netresearchgate.net Heterocyclic compounds are fundamental to the metabolism of all living cells and are integral components of numerous FDA-approved drugs. The indazole framework, in particular, serves as a versatile building block for the synthesis of more complex molecules. nih.govresearchgate.net Its presence in a range of pharmaceuticals, from anti-inflammatory agents to anticancer drugs, underscores its therapeutic potential. nih.govresearchgate.net

Versatility and Chemical Properties of the Indazole Ring System

Indazoles are aromatic, bicyclic heteroaromatic compounds that exist in different tautomeric forms, with the 1H-indazole form being the most stable. nih.govchemicalbook.com This structural feature, combined with the presence of two nitrogen atoms, imparts a unique reactivity to the indazole ring. It is a weakly basic solid and can undergo a variety of chemical transformations, including electrophilic substitution reactions like halogenation and nitration. chemicalbook.com The ability to functionalize the indazole ring at various positions makes it a highly adaptable scaffold for synthetic chemists. nih.gov

Strategic Importance of Bromine and Trifluoromethoxy Substituents in Indazole Chemistry

Role of Halogenation (Bromine) in Chemical Transformations and Derivatization

The introduction of a bromine atom onto the indazole scaffold, as seen in 4-Bromo-7-(trifluoromethoxy)-1H-indazole, is a key strategic move in organic synthesis. Halogenated compounds, particularly bromo-derivatives, are valuable intermediates. cymitquimica.com The bromine atom can be readily replaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. rsc.orguwindsor.cayoutube.com This versatility enables the synthesis of a diverse library of derivatives from a single halogenated precursor, facilitating the exploration of structure-activity relationships in drug discovery. acs.orgnih.gov The presence of bromine can also influence the compound's lipophilicity, which in turn affects its pharmacokinetic properties. cymitquimica.com

Scope and Research Objectives for this compound Research

The specific compound, this compound, combines the versatile reactivity of the indazole core with the strategic advantages of bromine and trifluoromethoxy substituents. Research into this molecule would likely focus on its utility as a key intermediate in the synthesis of novel, biologically active compounds. The primary objectives would include:

Developing efficient synthetic routes to this compound.

Exploring its reactivity in various cross-coupling and derivatization reactions to create a library of new chemical entities.

Investigating the influence of the bromo and trifluoromethoxy groups on the biological activity of the resulting derivatives.

Ultimately, identifying lead compounds with potential therapeutic applications.

Chemical Data for this compound

PropertyValue
CAS Number 1956370-44-7 a2bchem.com
Molecular Formula C8H4BrF3N2O
Molecular Weight 281.03 g/mol
Appearance Solid (presumed)
Solubility Expected to be soluble in organic solvents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-1H-indazole

InChI

InChI=1S/C8H4BrF3N2O/c9-5-1-2-6(15-8(10,11)12)7-4(5)3-13-14-7/h1-3H,(H,13,14)

InChI Key

JZGIUCIYNLPFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1OC(F)(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 7 Trifluoromethoxy 1h Indazole and Its Precursors

General Approaches to 1H-Indazole Synthesis

The construction of the 1H-indazole skeleton can be achieved through various synthetic pathways, often involving the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring. google.com Traditional methods often rely on the cyclization of ortho-substituted aniline (B41778) derivatives or the reaction of hydrazines with appropriately substituted aromatic compounds. chemicalbook.com More contemporary approaches have focused on improving efficiency, selectivity, and environmental compatibility through the use of catalysts and novel reaction pathways. ambeed.com

Catalyst-Based Methods

Catalysis has revolutionized the synthesis of 1H-indazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. ambeed.comgoogle.com These methods can be broadly categorized into transition-metal catalysis and acid-base catalysis.

Transition-metal catalysts are extensively used for constructing the 1H-indazole ring system, primarily through C-N bond formation via cross-coupling reactions or C-H activation/amination. google.combldpharm.com

Palladium (Pd): Palladium-catalyzed reactions are among the most powerful tools for N-heterocycle synthesis. A general two-step synthesis of 3-aminoindazoles involves the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection/cyclization sequence. nih.gov This approach provides an efficient alternative to traditional SNAr reactions. nih.gov Another palladium-catalyzed method involves the intramolecular C-H amination of aminohydrazones. google.com

Copper (Cu): Copper-catalyzed methods are also prevalent and often more cost-effective than palladium-based systems. Copper salts can catalyze the coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds to yield 1-aryl-1H-indazoles. nih.gov A copper-catalyzed cascade coupling-condensation of 2-halobenzonitriles with hydrazine (B178648) derivatives provides access to substituted 3-aminoindazoles. nih.gov Furthermore, copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed as an efficient route to 1H-indazoles. uni.lu A scalable, three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole utilizes an intramolecular Ullmann-type reaction catalyzed by copper. chemicalbook.com

Rhodium (Rh): Rhodium catalysts, often in conjunction with copper co-catalysts, enable the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation of benzimidates with nitrosobenzenes. bldpharm.com

Cobalt (Co): Cobalt-catalyzed reactions have also been reported for the synthesis of substituted 1H-indazoles. For instance, the coupling of 3-acetyl substituted nitroarenes with arylhydrazines in the presence of a cobalt(II) acetylacetonate (B107027) catalyst can furnish 1H-indazoles. bldpharm.comnih.gov

The following table summarizes some transition-metal catalyzed reactions for the synthesis of 1H-indazoles:

Interactive Data Table: Transition-Metal Catalyzed Synthesis of 1H-Indazoles
Catalyst SystemStarting MaterialsProduct TypeReference
Palladium2-bromobenzonitriles, benzophenone hydrazone3-aminoindazoles nih.gov
Copper(I) iodide, 4-hydroxy-L-prolineN-acyl-N'-substituted hydrazines, 2-bromoarylcarbonylic compounds1-aryl-1H-indazoles nih.gov
Rhodium(III)/Copper(II)Benzimidates, nitrosobenzenes1H-indazoles bldpharm.com
Cobalt(II) acetylacetonate, TEMPO3-acetyl substituted nitroarenes, arylhydrazinesSubstituted 1H-indazoles bldpharm.comnih.gov
Copper(OAc)2o-haloaryl N-sulfonylhydrazones1H-indazoles google.com

Acid and base-catalyzed reactions represent some of the earliest and most straightforward methods for indazole synthesis. These reactions typically involve condensation and cyclization steps. For instance, the reaction of indazoles with formaldehyde (B43269) in aqueous HCl can lead to (1H-indazol-1-yl)methanol derivatives. a2bchem.com It has been noted that while indazole and its 4-, 5-, and 6-nitro derivatives react under these conditions, 7-nitro-1H-indazole does not, suggesting that the position of substituents can significantly influence reactivity. a2bchem.com

Base-catalyzed methods are also common. For example, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of potassium tert-butoxide to yield 1-aryl-1H-indazole derivatives. nih.gov The choice of base can also influence the reaction outcome, as seen in the synthesis of N-aryl-1H-indazoles from arylamino oximes, where 2-aminopyridine (B139424) promotes the formation of the indazole ring. nih.gov

Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. ambeed.com For 1H-indazole synthesis, green chemistry approaches focus on the use of safer solvents, renewable materials, and energy-efficient reaction conditions. researchgate.net

One such approach involves the use of ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) for the synthesis of 1H-indazole derivatives from ortho-hydroxybenzaldehydes and hydrazine hydrate (B1144303) via a grinding protocol. This method offers good yields in a short time. Another novel green method utilizes lemon peel powder as a natural and efficient catalyst for the synthesis of bioactive 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. Electrochemical methods also represent a green approach, such as the synthesis of 1H-indazoles via an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones.

Interactive Data Table: Green Chemistry Approaches to 1H-Indazole Synthesis

MethodCatalyst/MediumStarting MaterialsKey FeaturesReference
Grinding ProtocolNH4Cl, Ethanolortho-hydroxybenzaldehydes, hydrazine hydrateMild, good yields, short reaction times
Ultrasound IrradiationLemon Peel Powder, DMSO2-substituted aromatic aldehydes, hydrazine hydrateNatural catalyst, good yields
Electrochemical Cyclization-ArylhydrazonesOperationally simple, less expensive electrodes

Cyclization Reactions

One-pot synthesis of 1H-indazoles can be achieved from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. google.com Another common cyclization approach involves the reaction of 2-fluorobenzonitriles with hydrazine hydrate. google.com

A powerful strategy is the [3+2] cycloaddition of diazo compounds with arynes. nih.gov For example, readily available N-tosylhydrazones react with arynes under mild conditions to afford 3-substituted indazoles. nih.gov This reaction proceeds via a 1,3-dipolar cycloaddition of an in situ generated diazo compound. nih.gov

A more recent and atom-economical approach to 1H-indazole synthesis is through intramolecular oxidative C-H bond amination. chemicalbook.com This method avoids the need for pre-functionalized starting materials. A silver(I)-mediated intramolecular oxidative C–H amination has been shown to be effective for constructing a variety of 1H-indazoles. chemicalbook.com This reaction is believed to proceed via a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. chemicalbook.com Copper-promoted oxidative intramolecular C-H amination of hydrazones also provides a facile route to 1H-indazoles under mild conditions. uni.lu Additionally, iodobenzene (B50100) has been used to catalyze the intramolecular C-H amination of hydrazones under metal-free conditions.

Oxidative Benzannulation

Oxidative benzannulation, particularly through intramolecular C-H amination, presents an efficient route to the 1H-indazole core. nih.govacs.org This method involves the formation of a crucial C-N bond to close the heterocyclic ring, often facilitated by a metal catalyst. A notable example is the silver(I)-mediated intramolecular oxidative C-H amination. nih.gov In this approach, a suitable precursor, such as an N-aryl-N-H ketimine, undergoes cyclization where a C-H bond on the aromatic ring is activated and aminated. acs.org This process is highly efficient for creating a variety of 3-substituted indazoles. nih.gov Preliminary mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.gov

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings, including the pyrazole portion of the indazole system. nih.govorgsyn.org This methodology typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes (such as benzyne) serve as excellent dipolarophiles. nih.govorgsyn.org

One established pathway is the reaction of benzyne, generated in situ from precursors like o-silylaryl triflates, with diazo compounds. orgsyn.org The initial cycloaddition forms an unstable 3H-indazole intermediate, which then rearranges to the more stable 1H-indazole tautomer. orgsyn.org Another variation employs sydnones, which are stable, cyclic 1,3-dipoles. nih.gov The reaction of a sydnone (B8496669) with an aryne proceeds via a [3+2] cycloaddition, followed by the extrusion of carbon dioxide in a retro-[4+2] reaction to yield the aromatic 2H-indazole skeleton directly under mild conditions. nih.gov

N-N Bond Formation Methods

Direct formation of the N-N bond is a key strategy for finalizing the pyrazole ring of the indazole scaffold. Copper-catalyzed methodologies have proven particularly effective for this transformation. acs.org A facile synthesis of 1H-indazoles can be achieved from readily available o-aminoaryl N-H ketimine precursors, which are prepared by reacting 2-aminobenzonitriles with organometallic reagents. acs.org The subsequent cyclization is catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) with oxygen serving as the terminal oxidant, proceeding smoothly to afford a diverse range of 3-substituted 1H-indazoles in good to excellent yields. acs.org Mechanistic studies indicate that oxygen plays a critical role in regenerating the active Cu(II) catalyst from the reduced Cu(I) species formed during the N-N bond-forming reductive elimination step. acs.org

Furthermore, a dual catalytic system involving Rh(III) and Cu(II) has been developed for the synthesis of 1H-indazoles from arylimidates and organo azides. sunderland.ac.uk This process involves a Rh(III)-catalyzed C-H activation and C-N bond formation, followed by a copper-catalyzed intramolecular N-N bond formation, showcasing a sophisticated cascade reaction to build the indazole ring. sunderland.ac.uk

Table 1: Selected Cu(OAc)₂-Catalyzed N-N Bond Formation Reactions for 1H-Indazole Synthesis This table presents data on the synthesis of various 3-substituted 1H-indazoles from ketimine precursors via copper-catalyzed N-N bond formation. The data is adapted from a study by Chen, D. et al. (2016). acs.org

Entry3-Substituent (R)Yield (%)
1Phenyl95
24-Methylphenyl98
34-Methoxyphenyl98
44-Fluorophenyl96
52-Thienyl93
6Cyclohexyl85
Click on a row to view more details.

Strategies for Introducing Halogen Substituents (Bromine) onto the Indazole Core

Once the indazole scaffold, such as 7-(trifluoromethoxy)-1H-indazole, is formed, the next critical step is the introduction of the bromine atom at the C4 position. The regioselectivity of this halogenation is paramount.

Direct Bromination Reactions

Direct bromination of the pre-formed indazole ring is a common strategy. chim.it The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the existing substituents on the ring and the reaction conditions. chim.itnih.gov N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of indazoles, often yielding 3-bromoindazoles. chim.it Other conditions, such as using bromine in DMF, have also been employed. chim.it For instance, direct bromination of 4-substituted 1H-indazoles has been shown to occur selectively at the C7 position, demonstrating the powerful directing effects of substituents. nih.gov Computational studies can help predict the most reactive sites on the indazole ring to guide the synthetic strategy. nih.gov

Halogenation via Precursor Functionalization

An alternative and often more regioselective approach is to introduce the bromine atom onto an aromatic precursor before the cyclization step that forms the indazole ring. chemrxiv.org This strategy ensures the halogen is in the desired position from the outset, avoiding potential issues with regioselectivity during direct halogenation of the heterocyclic system.

A practical example of this approach is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir. chemrxiv.org The synthesis starts with 2,6-dichlorobenzonitrile (B3417380), which undergoes regioselective bromination to yield 3-bromo-2,6-dichlorobenzonitrile. This brominated precursor is then cyclized by heating with hydrazine hydrate to form the final 7-bromo-4-chloro-1H-indazol-3-amine with high regioselectivity. chemrxiv.org This two-step sequence from an inexpensive starting material provides an economical route that is scalable and avoids chromatographic purification. chemrxiv.org

Regioselective Bromination at the 4-Position

Achieving regioselective bromination specifically at the 4-position of a 7-substituted indazole like 7-(trifluoromethoxy)-1H-indazole is a significant synthetic challenge. The electronic properties of the trifluoromethoxy group and the inherent reactivity of the indazole ring system dictate the position of electrophilic attack. Direct bromination of an unsubstituted 1H-indazole typically occurs at the C3, C5, or C7 positions. chim.it

Given these challenges, the most reliable strategy for synthesizing 4-bromo-7-(trifluoromethoxy)-1H-indazole is not direct bromination but rather the functionalization of a precursor, as described previously. chemrxiv.org The logical synthetic route would involve starting with a benzene derivative that already contains the trifluoromethoxy group and a directing group (like an amino or hydroxyl group) that facilitates regioselective bromination at the desired position. For example, one could start with an appropriately substituted aniline, perform a regioselective bromination to place bromine para to the trifluoromethoxy group, and then execute a cyclization reaction (e.g., diazotization followed by reduction) to construct the pyrazole ring, thus forming the final this compound. This precursor-based approach provides superior control over the final substitution pattern of the molecule.

Table 2: Common Reagents for Indazole Bromination This table summarizes various reagents and conditions used for the bromination of indazole rings, highlighting the versatility of available methods.

Reagent(s)ConditionsTypical Position of BrominationReference
N-Bromosuccinimide (NBS)Various solvents (MeCN, CHCl₃, etc.)C3 chim.it
Br₂DMFC3 chim.it
NBSVisible-light photoredox catalysisC3 chim.it
N-Bromosuccinimide (NBS)From 4-substituted indazolesC7 nih.gov
Hover over a row for more information.

Synthetic Routes to Incorporate Trifluoromethoxy (-OCF3) Groups

The introduction of the trifluoromethoxy (-OCF3) group into aromatic systems is a key challenge in the synthesis of the target molecule. This section details approaches for creating trifluoromethylated indazoles and specific methods for trifluoromethoxylation.

Approaches to Trifluoromethylated Indazoles and their Derivatives

The synthesis of trifluoromethylated indazoles can be approached through various strategies. One common method involves the use of trifluoromethyl-containing building blocks. For instance, trifluoroacetic acid or its anhydride (B1165640) can be used in the direct alkylation-cyclization of amines to introduce the CF3 group onto a heterocyclic core. acs.org This method offers an automated and scalable continuous-flow route, which is a significant improvement over traditional batch methods. acs.org

Another approach is the direct trifluoromethylation of the indazole ring system. This can be achieved under metal-free conditions using sodium trifluoromethanesulfinate mediated by tert-butyl hydroperoxide, which generates trifluoromethyl radicals for the C-H bond functionalization of indazoles. acs.org This method has been used to synthesize a library of trifluoromethylated indazoles with moderate to good yields. acs.org

Furthermore, the synthesis of N-trifluoromethyl azoles can be accomplished through a cyclization strategy involving the N-trifluoromethylation of nitriles followed by a [3+2] cyclization with 1,3-dipoles. nih.gov While this provides a route to N-CF3 azoles, it highlights the diverse strategies available for incorporating trifluoromethyl groups into five-membered nitrogen heterocycles.

The table below summarizes various approaches to trifluoromethylated indazoles.

Method Reagents Key Features Reference
Alkylation-CyclizationAmines, Trifluoroacetic Acid/AnhydrideAutomated, scalable, continuous-flow acs.org
Direct C-H TrifluoromethylationIndazoles, CF3SO2Na, TBHPMetal-free, radical mechanism acs.org
Cyclization StrategyNitriles, 1,3-Dipoles, PhICF3ClForms N-CF3 azoles nih.gov
[3+2] Cycloadditiono-Silylaryl triflates, CF3CHN2Benzyne generation followed by cycloaddition orgsyn.org

Specific Methods for Trifluoromethoxylation

The direct introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a distinct synthetic challenge. Several methods have been developed for this transformation.

One notable method involves a two-step protocol: radical O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced OCF3 migration. nih.gov This user-friendly protocol utilizes Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) for the initial O-trifluoromethylation. nih.gov

Another approach is the radical C-H trifluoromethoxylation of (hetero)arenes using bis(trifluoromethyl)peroxide (BTMP). fu-berlin.de This can be achieved using visible light photoredox catalysis or TEMPO catalysis under mild conditions. fu-berlin.de

Traditional methods for aryl-OCF3 synthesis include chlorine-fluorine exchange on trichlorinated precursors and oxidative desulfurization-fluorination of xanthates. nih.govmdpi.com While effective, these methods can require harsh reagents and conditions. mdpi.comresearchgate.net More recent developments focus on milder conditions, such as the silver-mediated trifluoromethoxylation of arylboronic acids and stannanes. researchgate.net

The following table outlines specific methods for trifluoromethoxylation.

Method Key Reagents Substrate Key Features Reference
O-Trifluoromethylation & MigrationTogni's Reagent II, Cs2CO3N-Aryl-N-hydroxyacetamidesTwo-step, user-friendly nih.gov
Radical C-H TrifluoromethoxylationBis(trifluoromethyl)peroxide (BTMP)(Hetero)arenesMild conditions, photoredox or TEMPO catalysis fu-berlin.de
Chlorine-Fluorine ExchangeSbF3, SbCl5Aryl trichloromethyl ethersTraditional method mdpi.com
Oxidative Desulfurization-FluorinationPyridine-HFAryl xanthatesApplicable to aromatic and aliphatic ethers mdpi.com
Silver-Mediated TrifluoromethoxylationAgOCF3Arylboronic acids, ArylstannanesMilder conditions researchgate.net

Convergent and Divergent Synthesis of this compound

The construction of the fully substituted this compound can be achieved through either convergent or divergent synthetic strategies. These approaches involve the carefully planned introduction of the bromo, trifluoromethoxy, and indazole core functionalities.

Stepwise Functionalization Strategies

A stepwise approach allows for the controlled introduction of substituents onto the indazole core. The functionalization of the indazole scaffold at various positions has been extensively studied. researchgate.netbits-pilani.ac.in For instance, direct C-H functionalization can be used to introduce aryl groups at the C3 position of 1H-indazoles. researchgate.net

The regioselective bromination of the indazole ring is a crucial step. For example, direct bromination of 4-substituted 1H-indazoles can be achieved at the C7 position. nih.gov This provides a key intermediate for further functionalization. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, highlights a practical approach involving regioselective bromination of a substituted benzonitrile (B105546) followed by heterocycle formation with hydrazine. nih.govchemrxiv.org

Coupling Reactions for Complex Substituent Installation (e.g., utilizing 7-OTf-1H-indazole as a building block)

Palladium-catalyzed cross-coupling reactions are powerful tools for installing complex substituents. The Suzuki-Miyaura coupling, for instance, is highly effective for creating C(sp2)-C(sp2) bonds. nih.gov A 7-bromo-4-substituted-1H-indazole can be successfully coupled with various boronic acids to introduce aryl or heteroaryl groups at the C7 position. nih.gov

While the specific use of 7-OTf-1H-indazole as a building block was not detailed in the provided search results for the synthesis of the target molecule, triflates are well-known coupling partners in various cross-coupling reactions. Their use would represent a viable strategy for introducing substituents at the 7-position of the indazole ring.

Synthetic Efficiency and Yield Optimization

Optimizing synthetic efficiency and yield is paramount in chemical synthesis. Continuous-flow microreactors have been shown to significantly improve the synthesis of trifluoromethylated heterocyles by enabling rapid reaction optimization and precise control of reaction conditions. acs.org

In the context of coupling reactions, the choice of catalyst, base, and solvent is critical for maximizing yield. For example, in the Suzuki-Miyaura coupling of 7-bromo-4-amido-1H-indazoles, the reaction yields were not significantly influenced by the electronic or steric hindrance of the substituents on the boronic acids, indicating a robust and efficient protocol. nih.gov The development of practical, large-scale syntheses, such as that for the Lenacapavir intermediate, often involves careful optimization of reaction conditions to maximize yield and minimize byproducts without the need for chromatographic purification. nih.govchemrxiv.org

Chemical Reactivity and Transformation Chemistry of 4 Bromo 7 Trifluoromethoxy 1h Indazole

Reactivity of the Bromo Substituent at the 4-Position

The bromine atom at the 4-position of the indazole ring is the primary site for synthetic diversification. Its reactivity is characteristic of an aryl bromide, enabling a variety of transformations including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and metal-halogen exchanges.

Nucleophilic Substitution Reactions

The bromo substituent at the 4-position can undergo nucleophilic aromatic substitution (SNAr). However, unlike halogens on highly electron-deficient rings, this reaction typically requires activation. The indazole ring itself provides some activation, but forcing conditions or the introduction of additional electron-withdrawing groups may be necessary to facilitate the displacement of the bromide by nucleophiles. nih.gov

Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. For instance, the synthesis of related indazole ethers and thioethers often proceeds via nucleophilic substitution of a corresponding bromo-indazole. nih.gov The reaction of 4-bromo-7-(trifluoromethoxy)-1H-indazole with a nucleophile like sodium methoxide (B1231860) would be expected to yield the corresponding 4-methoxy derivative, although this transformation may require elevated temperatures or the use of a copper catalyst, akin to the Ullmann condensation. The acidic proton on the indazole nitrogen (N1-H) can interfere with these reactions by reacting with the nucleophile or base, often necessitating N-protection strategies for optimal yields.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of this compound. The bromo substituent serves as an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for creating a new C-C bond by coupling the bromo-indazole with an organoboron compound, such as a boronic acid or ester. rsc.org Extensive research on related bromo-indazoles demonstrates the versatility of this reaction. nih.govrsc.orgresearchgate.net A variety of palladium catalysts and conditions can be employed, often providing good to excellent yields of the arylated or vinylated products. nih.govmdpi.com The reaction is generally tolerant of the N-H group, allowing for the coupling of unprotected indazoles. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4---Cs2CO31,4-Dioxane/EtOH/H2O140 (MW)60-95 researchgate.net
PdCl2(dppf)---K2CO31,4-Dioxane/H2O10085-94 rsc.org
XPhosPdG2XPhosK2CO3EtOH/H2O100 (MW)70-98 nih.gov
Pd(OAc)2SPhosK3PO4Toluene/H2O10075-90 nih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromo-indazole with an organostannane reagent. This method is also effective for creating C-C bonds and has been applied to the synthesis of 4-substituted indazole derivatives. researchgate.net It offers an alternative to the Suzuki coupling, particularly when the corresponding organotin reagents are more readily available or offer different reactivity profiles.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the bromo-indazole with a wide range of primary and secondary amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has enabled the amination of various aryl halides, including bromo-heterocycles, under relatively mild conditions. researchgate.netnih.govnih.gov This reaction is crucial for synthesizing libraries of N-aryl indazoles, which are common motifs in pharmacologically active compounds. diva-portal.org As with the Suzuki coupling, the reaction can often be performed on the unprotected indazole.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
Catalyst PrecursorLigandBaseSolventTemperature (°C)ApplicationReference
Pd2(dba)3tBu-XPhosK3PO4Toluene110Amination of 5-bromoindole diva-portal.org
Pd(OAc)2RuPhosCs2CO3Toluene100Amination of bromoquinolone diva-portal.org
Pd2(dba)3tBuDavePhosNaOtBuDioxane100Amination of 4-bromopyrazole researchgate.net
P4 (Pd precatalyst)L4 (ligand)LHMDSTHFrt - 60Amination of 4-bromoimidazole nih.gov

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange offers a route to generate a nucleophilic organometallic species at the 4-position of the indazole ring. This is typically achieved by treating the bromo-indazole with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi or t-BuLi), at low temperatures. tcnj.eduharvard.edu The resulting 4-lithio-indazole intermediate is a powerful nucleophile that can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups.

A significant challenge in this reaction is the presence of the acidic N-H proton of the indazole ring (pKa ≈ 14-16). This proton will be readily deprotonated by the alkyllithium reagent, consuming at least one equivalent of the base. Therefore, a minimum of two equivalents of the organolithium reagent is required: one to deprotonate the nitrogen and a second to perform the metal-halogen exchange. An alternative strategy involves using a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, which can facilitate selective bromine-metal exchange even in the presence of acidic protons under non-cryogenic conditions. nih.gov

Reactivity of the Trifluoromethoxy Group at the 7-Position

The trifluoromethoxy (-OCF₃) group at the 7-position is fundamentally different in its reactivity compared to the bromo substituent. It is primarily characterized by its exceptional stability.

Stability Under Various Reaction Conditions

The trifluoromethoxy group is renowned for its high chemical and metabolic stability. nih.govmdpi.com It is significantly more stable than its non-fluorinated analog, the methoxy (B1213986) group. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group exceptionally resistant to a wide range of reaction conditions, including strong acids, bases, and heating. researchgate.net This robustness is a key reason for its incorporation into pharmaceuticals, as it resists metabolic breakdown, particularly oxidative demethylation. nih.govmdpi.com Consequently, the -OCF₃ group on this compound is expected to remain intact during the transformations occurring at the 4-position bromo group or the N-H site.

Potential for Further Functionalization or Transformation of the -OCF₃ Group

Direct chemical transformation of the trifluoromethoxy group is exceedingly difficult and rarely employed in synthetic strategies. The group is generally considered to be inert. researchgate.net The synthesis of aryl trifluoromethyl ethers is itself a challenging process, often requiring harsh conditions, which underscores the difficulty of cleaving the aryl C-O or O-CF₃ bonds. nih.gov

While methods for the selective C-F bond functionalization of the related trifluoromethyl (-CF₃) group are an area of active research, researchgate.nettcichemicals.com these transformations are not readily applicable to the -OCF₃ group. The heteroatom linkage adds another layer of stability, making it even less susceptible to nucleophilic or reductive defluorination reactions. acs.org Therefore, for practical synthetic purposes, the -OCF₃ group in this compound should be regarded as a stable, non-reactive substituent that primarily serves to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.govmdpi.com

Reactivity of the Indazole Core with Existing Substituents

The reactivity of the this compound core is a complex interplay between the pyrazole (B372694) and benzene (B151609) rings, significantly influenced by the deactivating bromo and trifluoromethoxy substituents.

Indazole systems can undergo electrophilic aromatic substitution reactions such as halogenation and nitration. chemicalbook.com The positions of substitution on the benzene ring are directed by the existing substituents. In this compound, both the C4-bromo and C7-trifluoromethoxy groups are electron-withdrawing, thus deactivating the benzene ring towards electrophilic attack compared to unsubstituted indazole.

The bromine at C4 is a deactivating, ortho, para-director, while the trifluoromethoxy group at C7 is strongly deactivating and primarily meta-directing. The pyrazole ring portion acts as a fused ring system, further influencing the electron density. Computational studies on 4-substituted NH-free indazoles have been used to estimate the reactivity of the indazole ring. nih.gov For this specific molecule, electrophilic attack is predicted to be most feasible at the C5 and C6 positions. The precise outcome of an EAS reaction would depend heavily on the reaction conditions and the nature of the electrophile. For instance, regioselective bromination of 4-substituted 1H-indazoles at the C7 position has been achieved using N-bromosuccinimide (NBS), indicating that specific reagents can overcome inherent directing effects. nih.govchemrxiv.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Effect Predicted Reactivity
C5 Influenced by ortho-Br and meta-OCF3 Possible site for substitution

The pyrazole portion of the indazole scaffold is susceptible to nucleophilic attack, most commonly N-alkylation and N-acylation at the N1 or N2 positions. The regioselectivity of this addition is a well-studied aspect of indazole chemistry and is highly dependent on reaction conditions and the substitution pattern of the indazole ring. nih.govnih.gov

Studies on the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in acidic media have shown that substitution occurs preferentially at the N1 position for 4-, 5-, and 6-nitroindazoles. acs.orgnih.gov However, 7-nitro-1H-indazole does not react under these conditions, which is attributed to the steric hindrance and electronic effects of the C7 substituent. acs.orgnih.gov Given the presence of the trifluoromethoxy group at the C7 position in this compound, similar steric hindrance would be expected, likely directing nucleophilic attack, such as alkylation, to the N1 position. The use of specific bases and solvents can further control this regioselectivity. For example, using sodium hydride in THF has been shown to favor N1 alkylation for electron-deficient indazoles, while other conditions might lead to mixtures or favor the N2 product. nih.govnih.gov

Furthermore, the indazole core can undergo more complex nucleophilic transformations. Fused oxazino- and oxazolino[3,2-b]indazoles react with various nucleophiles, leading to a ring-opening of the fused system and the formation of 2-substituted 1H-indazolones. acs.orgnih.gov This demonstrates the electrophilic nature of certain carbon atoms within the pyrazole ring system when suitably activated.

The indazole ring system is generally stable, but its synthesis often involves oxidation or reduction steps. For example, the formation of 1,3-disubstituted indazoles from hydrazones and arynes can proceed via an annulation/oxidation process. nih.gov Conversely, reductive cyclization of ortho-nitrobenzylidene amines is a known method for synthesizing 2H-indazoles. organic-chemistry.org

The core of this compound is relatively resistant to mild oxidation and reduction. However, the nitrogen atoms can be involved in redox processes. An electrochemical method has been reported for the reduction of indazoles to indazole anions, which can then be selectively acylated at the N1 position. organic-chemistry.org This indicates that the N-H proton is acidic and can be removed under basic or reductive conditions to generate a nucleophilic indazolide anion. The trifluoromethoxy group is highly stable and resistant to common reduction methods.

The substituents on the this compound scaffold offer opportunities for various functional group interconversions.

C4-Bromo Group: The bromine atom is the most versatile functional group on this scaffold for transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions. Analogous to the Suzuki-Miyaura coupling of 7-bromo-4-sulfonamido-1H-indazoles with various aryl boronic acids, the C4-bromo group can be expected to couple with boronic acids (Suzuki), organostannanes (Stille), organozincs (Negishi), and terminal alkynes (Sonogashira) to introduce a wide variety of carbon-based substituents. nih.gov These reactions provide a powerful tool for generating diverse libraries of C4-substituted indazoles.

N-H Group: The proton on the pyrazole nitrogen can be readily substituted. As discussed, N-alkylation is a common transformation, with regioselectivity being a key consideration. nih.govbeilstein-journals.org The N-H group can also be acylated, sulfonylated, or used to direct metallation for subsequent functionalization.

C7-Trifluoromethoxy Group: The trifluoromethoxy (OCF3) group is generally considered to be highly stable and chemically robust. It is resistant to many reagents and reaction conditions used for transformations at other positions of the molecule, making it an excellent spectator group for modifying the electronic properties of the scaffold.

Mechanistic Studies of Reactions Involving 4 Bromo 7 Trifluoromethoxy 1h Indazole

Elucidation of Reaction Pathways for Indazole Formation

The formation of the indazole ring system can be achieved through several synthetic strategies, with transition-metal-catalyzed reactions being particularly prominent. For a molecule like 4-Bromo-7-(trifluoromethoxy)-1H-indazole, the most relevant pathways often involve intramolecular cyclization of appropriately substituted precursors.

Commonly employed methods for the synthesis of the indazole core include the intramolecular Ullmann-type reaction and C-H bond amination. mdpi.comnih.gov In the context of this compound, a plausible synthetic route would involve the cyclization of a precursor such as a substituted 2-bromoaryl hydrazone.

The reaction pathway for an intramolecular Ullmann-type cyclization to form an indazole generally proceeds through the following key steps:

Formation of a Precursor: A typical precursor would be a hydrazone formed from the condensation of a substituted 2-bromo-benzaldehyde or ketone with a hydrazine (B178648) derivative.

Catalyst Activation: A copper(I) species is often the true catalyst, which can be generated in situ from copper(0) or copper(II) sources. mdpi.com

N-Cupration: The hydrazine nitrogen atom coordinates to the copper(I) catalyst.

Intramolecular C-N Bond Formation: The crucial ring-closing step occurs via an intramolecular coupling between the nitrogen and the carbon bearing the bromine atom. The exact mechanism of this step can vary and may involve oxidative addition/reductive elimination or a σ-bond metathesis pathway. mdpi.com

Another significant pathway is through direct C-H amination. Silver(I)-mediated intramolecular oxidative C-H amination has been reported for the synthesis of various 1H-indazoles. nih.govacs.org Preliminary mechanistic studies suggest that this process can proceed via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govacs.org

The presence of the electron-withdrawing trifluoromethoxy group at the 7-position and the bromine at the 4-position would be expected to influence the electron density of the aromatic ring, thereby affecting the rates and regioselectivity of these cyclization reactions.

Investigation of Catalyst Roles and Reaction Intermediates

The catalyst plays a pivotal role in the formation of the indazole ring, and its interaction with the substrate dictates the reaction mechanism and efficiency. Copper and palladium are the most frequently used metals for these transformations.

In copper-catalyzed Ullmann-type reactions, the copper(I) catalyst is believed to form a complex with the hydrazine nitrogen. The nature of the ligand on the copper center can significantly impact the reaction, influencing both the rate and the stability of the catalytic species. mdpi.com Several mechanistic pathways have been proposed for the C-N bond-forming step, including oxidative addition of the aryl halide to a Cu(I) intermediate to form a Cu(III) species, followed by reductive elimination. mdpi.com

Transition metal-catalyzed C-H activation is another powerful tool for indazole synthesis. For instance, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture have been explored. In such cases, a rhodacycle intermediate is often generated through the coordination of a directing group to the rhodium center, followed by C-H activation. nih.gov

The trifluoromethoxy group, being strongly electron-withdrawing, can influence the stability of charged intermediates and the electron density at the catalytic center. mdpi.com This can affect the rate of oxidative addition and reductive elimination steps in catalytic cycles.

Below is a table summarizing the proposed roles of catalysts in common indazole synthesis reactions:

Catalyst System Proposed Role Key Intermediates Relevant Findings
Copper(I)/LigandFacilitates intramolecular C-N bond formation in Ullmann-type couplings.Cu(I)-hydrazide complex, Cu(III) species.The ligand can influence catalyst stability and reaction kinetics. mdpi.com
Silver(I)Mediates intramolecular oxidative C-H amination.Radical cations via Single Electron Transfer (SET).Efficient for the synthesis of various 3-substituted indazoles. nih.govacs.org
Rhodium(III)/Cu(II)Catalyzes sequential C-H activation and intramolecular annulation.Rhodacycle, six-membered rhodacycle intermediate.The copper co-catalyst can act as an oxidant. nih.gov

Kinetic Studies of Key Transformations

While specific kinetic data for the synthesis of this compound are not extensively reported in the public domain, general kinetic studies of related indazole syntheses provide valuable insights.

For Ullmann-type reactions, reaction progress kinetic analysis (RPKA) has been employed to evaluate the performance of different auxiliary ligands in copper-catalyzed C-N coupling. These studies reveal that ligands can have a marked influence on the rate of the reaction and the rate of catalyst degradation. mdpi.com

In silver-mediated C-H amination reactions, electrochemical studies have been used to probe the reaction mechanism. For example, cyclic voltammetry can provide information about the oxidation potentials of the hydrazone precursors, supporting the feasibility of a single electron transfer mechanism. nih.gov

The electronic nature of the substituents on the aryl ring is expected to have a significant impact on the reaction kinetics. The electron-withdrawing trifluoromethoxy group would likely make the aryl halide more susceptible to nucleophilic attack in some mechanistic scenarios, while potentially disfavoring oxidative addition in others, depending on the precise nature of the rate-determining step.

The following table presents hypothetical kinetic parameters that could be investigated for the synthesis of this compound, based on general principles of related reactions.

Reaction Type Parameter to Study Expected Influence of Substituents Method of Investigation
Ullmann-type CyclizationRate constant (k)The electron-withdrawing OCF₃ and Br groups may influence the rate of oxidative addition or reductive elimination.Reaction Progress Kinetic Analysis (RPKA), in-situ IR spectroscopy.
C-H AminationReaction rate vs. substrate concentrationThe electronic properties of the aryl ring will affect the ease of C-H bond cleavage.Initial rate studies, monitoring product formation over time.

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent and other reaction conditions can have a profound effect on the reaction mechanism, yield, and regioselectivity of indazole synthesis.

In copper-catalyzed reactions, the solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates. For instance, in the N-alkylation of indazoles, solvents like DMF, DMSO, and NMP have been studied, with dioxane often providing superior yields in certain cases. beilstein-journals.org The use of different bases, such as cesium carbonate or potassium carbonate, can also alter the reaction pathway and product distribution. beilstein-journals.org

For C-H activation reactions, the solvent can play a role in the solubility of the catalyst and can also coordinate to the metal center, thereby influencing its reactivity. The optimization of reaction conditions, including temperature and catalyst loading, is crucial for achieving high yields and selectivity. High-throughput screening and statistical modeling are powerful tools for rapidly identifying optimal conditions, especially when dealing with complex reaction systems that may have safety concerns. mdpi.comresearchgate.net

The regioselectivity of reactions on the indazole ring is also highly dependent on the reaction conditions. For example, N-alkylation can occur at either the N-1 or N-2 position, and the ratio of the products can be controlled by the choice of solvent, base, and alkylating agent. nih.gov DFT calculations have been employed to understand the mechanistic basis for this regioselectivity, suggesting that chelation and non-covalent interactions can be directing factors. beilstein-journals.org

The table below summarizes the effects of various reaction conditions on the synthesis of substituted indazoles.

Condition Effect on Mechanism and Outcome Examples from Literature
Solvent Can influence catalyst solubility, stability of intermediates, and regioselectivity.In N-alkylation of indazoles, dioxane was found to be a superior solvent compared to DMF or DMSO in some cases. beilstein-journals.org
Base Affects the deprotonation of the nucleophile and can influence the catalyst's activity and the reaction pathway.The use of different alkali metal bases (e.g., Cs₂CO₃, K₂CO₃, NaH) can lead to different N1/N2 alkylation ratios. beilstein-journals.orgnih.gov
Ligand Modulates the electronic and steric properties of the metal catalyst, impacting its activity and selectivity.Different ligands in copper-catalyzed Ullmann reactions show varying kinetic competencies and effects on catalyst stability. mdpi.com
Temperature Influences reaction rate and can affect the stability of intermediates and the selectivity of the reaction.Optimization of temperature is critical for both yield and safety in Ullmann cyclizations. mdpi.comresearchgate.net

Advanced Structural Characterization and Tautomerism Studies

Spectroscopic Analysis for Confirmation of Structure and Purity

Spectroscopic methods provide a detailed view of the molecular structure, connectivity, and purity of 4-Bromo-7-(trifluoromethoxy)-1H-indazole .

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

While specific, experimentally validated NMR data for This compound is not extensively available in peer-reviewed literature, the expected spectral features can be predicted based on the analysis of closely related analogs and the fundamental principles of NMR spectroscopy.

For a definitive analysis, the following data would be anticipated:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the N-H proton. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbon attached to the bromine atom would exhibit a characteristic shift, while the carbon of the trifluoromethoxy group would show a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and integrity of the trifluoromethoxy group. A single signal, a singlet, would be expected, with a chemical shift characteristic of the -OCF₃ moiety.

A comprehensive search of scientific databases and chemical literature did not yield specific, published experimental NMR data for This compound . The following table is a representation of the type of data that would be generated from such an analysis.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹Hδ 12.0-13.5br sN-H
¹Hδ 7.0-8.0mAr-H
¹³Cδ 110-150-Aromatic & Indazole Carbons
¹³Cδ 120.4 (q, J ≈ 257 Hz)q-CF₃
¹⁹Fδ -58 to -60s-OCF₃

This table is predictive and not based on published experimental data for the specific compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For This compound , the IR spectrum would be characterized by absorption bands corresponding to the N-H bond, C-H bonds of the aromatic ring, C-F bonds of the trifluoromethoxy group, and C-Br bond.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3100-3300Medium
Aromatic C-H Stretch3000-3100Medium
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-F Stretch1100-1300Strong
C-O Stretch1000-1100Strong
C-Br Stretch500-650Medium to Strong

This table is predictive and not based on published experimental data for the specific compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For This compound (molar mass: 281.03 g/mol ), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₈H₄BrF₃N₂O. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

While specific experimental mass spectra are not widely published, the predicted mass-to-charge ratios for the molecular ion are presented below.

Ion Predicted m/z
[M(⁷⁹Br)]⁺280.949
[M(⁸¹Br)]⁺282.947
[M(⁷⁹Br)+H]⁺281.957
[M(⁸¹Br)+H]⁺283.955

This table is predictive and based on theoretical calculations.

Solid-State Structural Analysis

The solid-state structure, determined by X-ray crystallography, provides unambiguous proof of molecular geometry and insights into the intermolecular interactions that govern the crystal packing.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

A single-crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional arrangement of atoms in This compound . This analysis would confirm the planar structure of the indazole ring system and the geometry of the substituents. Key parameters such as bond lengths, bond angles, and torsion angles would be accurately measured.

As of the latest literature search, a crystal structure for This compound has not been deposited in the Cambridge Structural Database (CSD) or reported elsewhere.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

While a specific crystal structure for this compound is not publicly available, we can extrapolate the likely nature of its intermolecular interactions based on analyses of structurally related bromo-substituted indole (B1671886) and azole derivatives. nih.govnih.govnih.gov The analysis of such compounds consistently reveals the importance of hydrogen bonding and halogen bonding in defining the supramolecular architecture.

The fingerprint plot of this compound is expected to be dominated by several key interactions. The N-H group of the pyrazole (B372694) ring is a potent hydrogen-bond donor, leading to significant N-H···N interactions, which would appear as distinct sharp spikes in the fingerprint plot. Furthermore, the bromine atom can participate in halogen bonding (Br···N or Br···O) and other weaker contacts like Br···H and Br···Br. The trifluoromethoxy group, with its electronegative fluorine and oxygen atoms, would contribute to O···H and F···H contacts. The aromatic rings would also be involved in H···H, C···H, and potentially π-π stacking interactions.

A hypothetical breakdown of the percentage contributions of the major intermolecular contacts for this compound, based on data from analogous structures, is presented in Table 1. nih.govnih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
Contact TypePercentage Contribution (%)
H···H35 - 45
Br···H/H···Br15 - 20
O···H/H···O10 - 15
F···H/H···F8 - 12
N···H/H···N5 - 10
C···H/H···C5 - 10
Br···Br< 5
Other< 5

Tautomeric Equilibria in this compound

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. The relative stability of these tautomers is a critical factor influencing the compound's reactivity, physical properties, and biological activity.

Analysis of 1H vs. 2H Tautomers

For the parent indazole molecule, the 1H-tautomer is generally considered to be the more stable form. chemicalbook.com Computational studies on unsubstituted indazole have shown the 1H tautomer to be more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). chemicalbook.comacs.org This preference is attributed to the electronic distribution and aromatic character of the fused ring system.

The tautomeric equilibrium can be influenced by the surrounding environment, particularly the solvent. In nonpolar solvents, the intrinsic stability of the tautomers is the dominant factor. However, in polar or protic solvents, differential solvation of the tautomers can shift the equilibrium. For instance, solvents capable of hydrogen bonding can stabilize one tautomer over the other.

Influence of Bromine and Trifluoromethoxy Substituents on Tautomeric Preferences

The electron-withdrawing nature of the bromine atom at position 4 and the trifluoromethoxy group at position 7 is expected to increase the acidity of the N-H proton in both tautomers. However, the precise effect on the tautomeric equilibrium depends on the differential impact on the stability of the 1H and 2H forms. It is plausible that these electron-withdrawing groups could slightly alter the energy difference between the two tautomers compared to the unsubstituted indazole.

Table 2 presents a set of hypothetical relative energy values for the 1H and 2H tautomers of this compound in different environments, based on the established principles of indazole tautomerism and substituent effects.

Table 2: Hypothetical Relative Gibbs Free Energy (ΔG) for the Tautomers of this compound.
TautomerRelative Energy in Gas Phase (kJ/mol)Relative Energy in Nonpolar Solvent (e.g., CCl4) (kJ/mol)Relative Energy in Polar Aprotic Solvent (e.g., DMSO) (kJ/mol)
1H-tautomer0 (Most Stable)0 (Most Stable)0 (Most Stable)
2H-tautomer+12 to +18+10 to +16+8 to +14

The data in Table 2 illustrates that the 1H-tautomer is expected to remain the more stable form across different environments. The slight decrease in the energy difference in a polar aprotic solvent like DMSO is anticipated due to the potential for stronger dipole-dipole interactions and hydrogen bonding with the solvent, which might offer a marginally better stabilization of the 2H-tautomer compared to the gas phase or nonpolar solvents.

Computational and Theoretical Chemistry of 4 Bromo 7 Trifluoromethoxy 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311G(d,p), to ensure a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for 4-Bromo-7-(trifluoromethoxy)-1H-indazole is not available in the searched literature, a DFT optimization would yield precise values for these parameters.

The analysis would confirm the planar structure of the indazole ring system and detail the orientation of the trifluoromethoxy and bromo substituents. The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to its stability and reactivity.

Table 1: Predicted Geometrical Parameters from DFT Calculations (Note: The following table is a template representing the type of data obtained from DFT calculations, as specific published values for this molecule were not found.)

Parameter Bond/Angle Predicted Value
Bond Length C-C (ring) ~1.39 - 1.42 Å
C-N (ring) ~1.33 - 1.38 Å
N-N (ring) ~1.37 Å
C-Br ~1.89 Å
C-O ~1.36 Å
O-CF3 ~1.42 Å
Bond Angle C-N-N (ring) ~105° - 112°
N-N-C (ring) ~105° - 112°
C-C-C (ring) ~118° - 122°
C-C-Br ~119°

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MEP surface is colored according to the electrostatic potential value: regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. bhu.ac.in

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the indazole ring and the oxygen atom of the trifluoromethoxy group, indicating these are the primary sites for electrophilic interaction. The hydrogen atom on the pyrazole (B372694) ring and the regions around the bromine atom would exhibit positive potential, suggesting susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap implies a molecule is more polarizable and reactive. ajchem-a.com

Analysis of this compound would reveal the energy levels of these orbitals. The HOMO is expected to be distributed primarily over the electron-rich indazole ring system, while the LUMO would likely be located over the entire molecule, including the electron-withdrawing trifluoromethoxy group. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

Table 2: Predicted FMO Properties from DFT Calculations (Note: This table is a template, as specific published values were not found.)

Parameter Predicted Value (eV)
HOMO Energy [Value]
LUMO Energy [Value]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgfaccts.de It examines charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net These interactions, particularly hyperconjugative interactions, are key to understanding intramolecular stability. researchgate.net

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table is a template representing the type of data obtained from NBO analysis, as specific published values for this molecule were not found.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N1) π* (C8-C9) [Value]
LP (O) σ* (C-C ring) [Value]

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used within DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These descriptors identify which atoms are most likely to accept or donate electrons. By analyzing the change in electron density when an electron is added or removed, one can determine the local reactivity.

For this compound, the calculation of Fukui functions would pinpoint specific atoms most susceptible to different types of chemical attack. The nitrogen atoms are expected to be the most probable sites for electrophilic attack, while certain carbon atoms in the ring might be identified as sites for nucleophilic attack. This analysis provides a more nuanced view of reactivity than MEP alone.

Spectroscopic Property Prediction (e.g., GIAO NMR chemical shifts)

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.gov These predictions are invaluable for confirming molecular structures and assigning experimental spectra. nih.gov The calculated chemical shifts are typically benchmarked against a standard reference compound, like tetramethylsilane (B1202638) (TMS).

A GIAO calculation for this compound would produce a set of predicted ¹H and ¹³C NMR chemical shifts. These theoretical values would correspond to each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR data should it become available.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using GIAO Method (Note: This table is a template representing the type of data obtained from GIAO calculations, as specific published values for this molecule were not found.)

Atom Predicted ¹³C Shift (ppm) Atom Predicted ¹H Shift (ppm)
C1 [Value] H1 (N-H) [Value]
C2 [Value] H2 [Value]
C3 [Value] H3 [Value]
C4 [Value]

Theoretical Insights into Tautomerism and Conformational Preferences

The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen of the pyrazole ring, respectively. The relative stability of these tautomers is a critical factor influencing the molecule's chemical behavior and its interactions in biological systems. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the equilibrium between these forms.

For this compound, theoretical calculations would be employed to determine the ground-state energies of both the 1H- and 2H-tautomers. These calculations would typically involve geometry optimization of each tautomer, followed by frequency calculations to confirm that the structures correspond to true energy minima. The relative energies, including zero-point vibrational energy (ZPVE) corrections, would indicate the predominant tautomer in the gas phase. The presence of the electron-withdrawing trifluoromethoxy group and the bromine atom can influence the electron density distribution in the indazole ring, thereby affecting the relative stability of the tautomers.

Furthermore, conformational preferences arise from the rotation around single bonds, such as the bond connecting the trifluoromethoxy group to the indazole ring. Although rotation around the C-O bond is a key conformational variable, the planarity of the indazole ring system itself is also a subject of computational investigation. Theoretical calculations can map the potential energy surface associated with bond rotations, identifying the most stable conformations (rotamers) and the energy barriers between them.

Illustrative Data from Theoretical Calculations

TautomerRelative Energy (kcal/mol)Dipole Moment (Debye)
1H-indazole0.001.85
2H-indazole4.503.50

Note: The data in this table is illustrative for a substituted indazole system and is intended to represent the type of results obtained from computational analysis. Specific values for this compound would require dedicated quantum chemical calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways, chemists can understand how the molecule is formed and how it might react with other chemical species. This involves identifying the transition states—the high-energy structures that connect reactants to products—and calculating the activation energies, which determine the reaction rates.

For instance, the synthesis of substituted indazoles often involves cyclization reactions. Computational modeling could be used to study the mechanism of such a reaction leading to the formation of the this compound ring system. Researchers would map the potential energy surface of the reaction, locating the structures of the reactants, intermediates, transition states, and products. The calculated activation barriers would provide quantitative insights into the feasibility and kinetics of the proposed reaction mechanism.

Furthermore, understanding the reactivity of the C-Br bond in this compound, for example in palladium-catalyzed cross-coupling reactions, is another area where computational modeling would be highly valuable. Theoretical calculations could be used to model the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is often the rate-determining step in such reactions. By calculating the energy profile of the catalytic cycle, researchers can predict the efficiency of the reaction and potentially design more effective catalysts.

Illustrative Reaction Coordinate Profile

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.00
Transition State 1First energy barrier+25.0
IntermediateMetastable species-5.0
Transition State 2Second energy barrier+15.0
ProductsFinal molecules-20.0

Note: This table provides a generic representation of a reaction energy profile that could be computationally determined for a reaction involving this compound. The values are for illustrative purposes only.

Synthesis and Reactivity of Advanced Indazole Derivatives Bearing Bromine and Trifluoromethoxy Groups

Design and Synthesis of Analogs with Varied Substitution Patterns

The functional properties of indazole derivatives can be finely tuned by altering the substitution patterns on the bicyclic ring system. This includes the exploration of positional isomers and the introduction of diverse functional groups to modulate the molecule's steric and electronic characteristics.

The synthesis of specific positional isomers of halogenated indazoles requires careful consideration of directing group effects and the choice of synthetic route. While the direct synthesis of 4-Bromo-5-(trifluoromethyl)-1H-indazole is not extensively documented, methods for preparing structurally related isomers provide insight into potential synthetic strategies. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved through a three-step process starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection. google.com Another approach to a related heterocyclic system, 4-bromo-5-(trifluoromethyl)-1H-pyrazoles, has been accomplished through the bromination of the corresponding pyrazole (B372694) ring using N-bromosuccinimide (NBS) or by starting from a brominated 1,3-bis-electrophilic substrate. researchgate.net These methodologies highlight that the synthesis of specific isomers can be challenging, often requiring multi-step sequences and careful control of reaction conditions to achieve the desired regioselectivity.

A general approach to a positional isomer, 4-bromo-5-methyl-1H-indazole, involves the reaction of a starting compound with lithium diisopropylamide to form a lithium reagent, which then reacts with dimethylformamide. google.com This is followed by a reaction with methoxylamine hydrochloride and potassium carbonate, and a final ring closure with hydrazine (B178648) hydrate (B1144303) to yield the indazole. google.com

Table 1: Synthesis of a Positional Isomer Analog

Starting MaterialReagents and ConditionsProductYieldReference
3-fluoro-2-methylaniline1. Bromination 2. Ring Closure 3. Deprotection5-bromo-4-fluoro-1H-indazoleHigh google.com
Compound (II)1. Lithium diisopropylamide, Dimethylformamide 2. Methoxylamine hydrochloride, Potassium carbonate 3. Hydrazine hydrate4-bromo-5-methyl-1H-indazoleHigh google.com

This table is generated based on available data for analogous compounds and does not represent the direct synthesis of 4-Bromo-5-(trifluoromethyl)-1H-indazole.

The introduction of additional functional groups onto the 4-bromo-indazole core can be achieved through various synthetic transformations. Metal-free regioselective halogenation of 2H-indazoles has been reported, allowing for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. nih.govrsc.org This method provides a pathway to introduce additional chloro, bromo, or iodo substituents. For example, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the controlled halogenation of the indazole ring. researchgate.net

Furthermore, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV-1 capsid inhibitor Lenacapavir, demonstrates the introduction of both a chloro and an amino group onto a bromo-indazole scaffold. nih.gov This was achieved through a regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) followed by a cyclization reaction with hydrazine. nih.govchemrxiv.org Such examples underscore the feasibility of incorporating a wide range of functional groups to create a library of diverse indazole derivatives.

Utilizing 4-Bromo-7-(trifluoromethoxy)-1H-Indazole as a Synthetic Precursor

The presence of a reactive bromine atom at the 4-position makes this compound a valuable precursor for the synthesis of more complex molecules with applications in medicinal chemistry, catalysis, and materials science.

The utility of bromo-indazole derivatives as building blocks in complex chemical synthesis is well-established. The bromine atom serves as a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the indazole core with a wide variety of substituents.

A pertinent example is the use of 7-bromo-4-chloro-1H-indazol-3-amine as a crucial intermediate in the synthesis of Lenacapavir. nih.gov This highlights the role of bromo-indazoles in the construction of intricate molecular architectures with significant biological activity. The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to build the final complex structure.

Indazole-based ligands have gained attention in the field of catalysis. The indazole moiety can be readily functionalized to create novel ligand scaffolds with tunable steric and electronic properties. nih.gov Phosphine (B1218219) ligands are particularly common in catalysis, and their properties can be modified to impact the activity of the catalytic system. nih.govacs.org

A notable example is the synthesis of an indazole/indazolium phosphine ligand scaffold for gold(I) catalysis. nih.govnih.gov In this work, a 4-bromo-1-methyl-1H-indazole was treated with n-butyllithium followed by diphenylphosphine (B32561) chloride to introduce a phosphine group at the 4-position. nih.gov This demonstrates a clear synthetic route for converting a 4-bromo-indazole into a phosphine ligand. The resulting indazole phosphine ligand can be used in its neutral form or methylated to create a cationic ligand, which alters the electronic properties of the metal center and can lead to marked differences in catalytic activity. nih.govnih.gov This approach could be applied to this compound to develop novel ligands for a range of catalytic transformations.

Table 2: Representative Synthesis of an Indazole Phosphine Ligand

Starting MaterialReagentsProductApplicationReference
4-bromo-1-methyl-1H-indazole1. n-BuLi 2. Ph2PCl4-(diphenylphosphino)-1-methyl-1H-indazoleGold(I) Catalysis nih.gov

Halogenated organic molecules, particularly those containing fluorine, are of significant interest in materials science. The introduction of halogen atoms can influence a molecule's physicochemical properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics.

While specific applications of this compound in materials science are not yet widely reported, its structural features suggest potential uses. The trifluoromethoxy group is known to be highly electron-withdrawing and can enhance the stability and performance of organic electronic materials. The presence of both bromine and trifluoromethoxy substituents on the indazole core could lead to unique electronic and packing properties, making it a candidate for investigation in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom also provides a site for further functionalization, allowing for the synthesis of larger, conjugated systems suitable for materials science applications.

Structure-Reactivity Relationships in Derivatives

The chemical behavior of substituted indazoles is intricately linked to the electronic and steric nature of their substituents. In this compound, the interplay between the electron-withdrawing trifluoromethoxy group and the versatile bromine atom dictates its reactivity profile, particularly in cross-coupling reactions and functionalization of the indazole core.

Electronic and Steric Influences of Substituents:

The 7-trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the entire indazole ring system. This reduction in electron density deactivates the ring towards electrophilic aromatic substitution but, conversely, can activate it for nucleophilic aromatic substitution (SₙAr) reactions under certain conditions.

The bromine atom at the 4-position introduces a site for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of this C-Br bond is a key feature of the molecule. Research on analogous 7-bromo-4-substituted-1H-indazoles has demonstrated that the bromine atom can be efficiently substituted using Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org This suggests that the bromine at the 4-position in the target compound serves as a versatile synthetic handle for introducing aryl or heteroaryl groups.

Reactivity in Suzuki-Miyaura Cross-Coupling:

Based on studies of structurally similar compounds, this compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. In a typical reaction, the bromoindazole would be coupled with a boronic acid in the presence of a palladium catalyst and a base.

For instance, research on the C7 arylation of 7-bromo-4-sulfonamido-1H-indazoles has shown that various aryl boronic acids can be successfully coupled, affording the desired products in moderate to excellent yields. nih.gov The reaction conditions for such transformations are well-established, often employing catalysts like PdCl₂(dppf) or Pd(PPh₃)₄ with bases such as Cs₂CO₃ or K₂CO₃ in solvents like 1,4-dioxane/water. mdpi.com The electron-withdrawing nature of the 7-trifluoromethoxy group is anticipated to have a minimal negative impact on the efficiency of the Suzuki-Miyaura coupling at the 4-position and may even be beneficial in some catalytic cycles.

A plausible reaction scheme is shown below:

Reaction of this compound with an aryl boronic acid under Suzuki-Miyaura conditions.

Proposed Synthesis:

A potential synthetic pathway could start from 2-fluoro-3-(trifluoromethoxy)benzonitrile. Regioselective bromination followed by cyclization with hydrazine hydrate would yield the target molecule. This strategy is adapted from the successful synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile, which involves a regioselective bromination followed by heterocycle formation with hydrazine. chemrxiv.orgchemrxiv.org

The key steps would be:

Bromination: Introduction of a bromine atom at the position ortho to the fluorine and meta to the trifluoromethoxy group of the starting benzonitrile (B105546). This step's regioselectivity would be critical.

Indazole Formation: Cyclization of the resulting bromo-fluoro-trifluoromethoxy benzonitrile with hydrazine hydrate. The reaction typically proceeds via a nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular nucleophilic aromatic substitution (SₙAr) cyclization to form the indazole ring. chemrxiv.org

Future Directions in Research on 4 Bromo 7 Trifluoromethoxy 1h Indazole

Development of More Sustainable Synthetic Routes

The traditional synthesis of functionalized indazoles often involves multi-step processes with harsh reagents and solvents. Future research should prioritize the development of more environmentally benign and efficient synthetic methods for 4-Bromo-7-(trifluoromethoxy)-1H-indazole.

Key areas of focus should include:

Green Solvents and Catalysts: The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) and heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, has shown promise in the synthesis of 2H-indazoles from 2-bromobenzaldehydes. nih.gov Adapting these methodologies could lead to a more sustainable route to this compound, minimizing the use of volatile organic compounds and facilitating catalyst recovery and reuse.

Flow Chemistry: Continuous flow processes offer advantages over batch synthesis, including improved safety, scalability, and faster reaction times, as demonstrated in the thermal Cadogan reaction for 2H-indazole synthesis. researchgate.net Exploring flow chemistry for the key cyclization and functionalization steps could lead to a more efficient and controlled production of the target molecule.

Photocatalysis: Visible-light photocatalysis is an emerging green tool in organic synthesis that allows for the activation of molecules under mild conditions. rsc.org The functionalization of indazoles using metal-based or organic photoredox catalysts has been reported, and this approach could be investigated for the introduction of the bromo or trifluoromethoxy groups, or for subsequent C-H functionalization of the indazole core. rsc.orgrsc.org

Sustainable Approach Potential Application in Synthesis Key Advantages
Green Solvents (e.g., PEG-400)Cyclization and functionalization steps.Reduced environmental impact, potential for recycling.
Heterogeneous Catalysis (e.g., CuO@C)Formation of C-N and N-N bonds.Easy catalyst separation and reuse, reduced metal contamination. nih.gov
Flow ChemistryKey synthetic transformations.Enhanced safety, scalability, and reaction control. researchgate.net
PhotocatalysisC-H functionalization and introduction of substituents.Use of clean energy source, mild reaction conditions. rsc.org

Discovery of Novel Reactivity and Transformations

The unique substitution pattern of this compound opens up avenues for exploring novel chemical reactions and transformations.

Future research could investigate:

Cross-Coupling Reactions: The bromine atom at the C4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This would allow for the introduction of a wide range of aryl and heteroaryl substituents, creating a library of novel compounds for biological screening. The influence of the trifluoromethoxy group at the C7-position on the reactivity of the C4-bromo group should be systematically studied.

C-H Functionalization: Direct C-H functionalization has become a powerful tool for the late-stage modification of heterocyclic compounds. scilit.com Investigating the regioselectivity of C-H activation on the indazole core of this compound could provide access to new, otherwise difficult to synthesize, derivatives. The directing effects of the existing bromo and trifluoromethoxy substituents will be a key aspect of this research.

Transformations of the Trifluoromethoxy Group: While generally stable, the reactivity of the trifluoromethoxy group under specific conditions could be explored. Research into its potential for transformation or interaction with neighboring functional groups could lead to novel chemical pathways.

Reactions at the N-H Position: The N-H of the pyrazole (B372694) ring can be functionalized through alkylation or arylation. researchgate.net The regioselectivity of these reactions (N1 vs. N2) will be influenced by the electronic and steric effects of the C4 and C7 substituents. nih.gov A systematic study of these reactions would provide valuable insights into controlling the functionalization of the indazole core.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new transformations.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. nih.gov Such studies can help to rationalize the observed regioselectivity in functionalization reactions and predict the feasibility of new transformations. For instance, computational studies on the Cadogan reaction have suggested alternatives to the long-accepted nitrene mechanism. nih.gov

Kinetic Studies: Experimental kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide evidence for proposed mechanisms.

Isolation and Characterization of Intermediates: The isolation and structural characterization of reaction intermediates, where possible, can provide direct evidence for a proposed reaction pathway. This has been instrumental in understanding the mechanisms of reactions like the Cadogan and Davis-Beirut reactions for indazole synthesis. nih.gov

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor the progress of a reaction and identify transient species, providing real-time mechanistic information.

Exploration of New Chemical Applications Beyond Traditional Areas

While indazole derivatives are well-established in medicinal chemistry, the unique properties of this compound may enable its use in other fields. researchgate.net

Potential new application areas include:

Materials Science: The introduction of halogen and trifluoromethoxy groups can significantly alter the electronic properties of organic molecules. temu.com This suggests that derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Biology: The trifluoromethoxy group can enhance a molecule's metabolic stability and ability to cross cell membranes. researchgate.net This makes this compound an interesting scaffold for the development of chemical probes to study biological processes. The bromine atom can also be used for the attachment of reporter tags or for photoaffinity labeling experiments.

Agrochemicals: The indazole core is present in some agrochemical compounds. The unique combination of substituents in this compound may lead to the discovery of new herbicides, fungicides, or insecticides.

Catalysis: Functionalized heterocyclic compounds can act as ligands for metal catalysts. The potential of derivatives of this compound to act as ligands in various catalytic transformations could be an interesting area of investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Bromo-7-(trifluoromethoxy)-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, analogous synthesis routes (e.g., for 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole) use DMF as a solvent, potassium carbonate as a base, and controlled stirring at room temperature . Optimization may include adjusting stoichiometry, solvent polarity, or reaction time. Monitoring via TLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% as per commercial standards ).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C8H4BrF3N2O, MW ~285 g/mol ).
  • X-ray Diffraction : For definitive structural confirmation, as demonstrated in studies of related indazole derivatives .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction utilized to elucidate the molecular geometry of bromo-trifluoromethoxy indazoles?

  • Methodological Answer :

  • Crystallization : Grow single crystals using solvent systems like hexane-ethyl acetate (1:1 v/v) .
  • Data Collection : Use SHELXL for refinement, with parameters such as space group (e.g., P21/c), bond lengths, and dihedral angles (e.g., 23.17° between aromatic and heterocyclic rings ).
  • Analysis : Intermolecular interactions (e.g., C–H···N hydrogen bonds forming zigzag chains ) are critical for understanding packing behavior. SHELX programs are widely used for such structural determinations .

Q. What methodologies are recommended for analyzing discrepancies in reported biological activities of structurally similar indazole derivatives?

  • Methodological Answer :

  • Comparative Enzymatic Assays : Test α-glucosidase inhibition and antioxidant activity (e.g., DPPH radical scavenging assays) under standardized conditions .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., trifluoromethoxy vs. arylvinyl groups ) with bioactivity.
  • Statistical Validation : Use ANOVA or regression models to assess reproducibility across studies.

Q. How does the electron-withdrawing effect of the trifluoromethoxy group impact the indazole ring's electronic environment and reactivity?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations to map electron density distribution.
  • Experimental Data : X-ray structures reveal dihedral angles (e.g., 23.17° ), indicating steric and electronic effects. The trifluoromethoxy group reduces electron density at the indazole N2 atom, altering H-bonding capacity .
  • Reactivity Trends : Enhanced electrophilicity at the bromine site facilitates cross-coupling reactions (e.g., Suzuki-Miyaura ).

Q. In designing inhibitors using this compound, what molecular interactions should be considered based on crystallographic data?

  • Methodological Answer :

  • H-Bonding : The indazole N2 atom often acts as an H-bond acceptor (e.g., interaction with Arg121 in protein binding ).
  • Van der Waals Contacts : Substituents like trifluoromethoxy enhance hydrophobic interactions with residues (e.g., Leu37 ).
  • Conformational Rigidity : Dihedral angles influence binding pocket compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.